N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide
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Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with an ethoxyphenyl group and a phenylbutanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazine ring in the presence of a base such as potassium carbonate.
Attachment of the Butanamide Moiety: The final step involves the coupling of the pyridazine derivative with 4-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide can be compared with other pyridazine derivatives, such as:
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide: Features a nitrophenyl group in place of the ethoxyphenyl group.
Uniqueness: : The presence of the ethoxyphenyl group in this compound may confer unique biological activities and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H27N3O3/c1-2-29-21-13-11-20(12-14-21)22-15-16-24(27-26-22)30-18-17-25-23(28)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-16H,2,6,9-10,17-18H2,1H3,(H,25,28) |
InChI Key |
DHLPKPCGFWZFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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